![molecular formula C11H13N3O2 B13121450 Ethyl 2,4-dimethylimidazo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13121450.png)
Ethyl 2,4-dimethylimidazo[1,5-a]pyrimidine-6-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl2,4-dimethylimidazo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the class of imidazo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of Ethyl2,4-dimethylimidazo[1,5-a]pyrimidine-6-carboxylate consists of an imidazo[1,5-a]pyrimidine core with ethyl and methyl substituents, making it a unique scaffold for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl2,4-dimethylimidazo[1,5-a]pyrimidine-6-carboxylate typically involves the cyclization of appropriate precursors. One common method is the condensation of 2,4-dimethylimidazole with ethyl cyanoacetate under acidic conditions, followed by cyclization to form the imidazo[1,5-a]pyrimidine core. The reaction conditions often include the use of strong acids like hydrochloric acid or sulfuric acid and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of Ethyl2,4-dimethylimidazo[1,5-a]pyrimidine-6-carboxylate may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process. Industrial methods also focus on minimizing by-products and ensuring the purity of the final product through advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Ethyl2,4-dimethylimidazo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to modify the functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing substituents on the imidazo[1,5-a]pyrimidine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines
科学研究应用
Ethyl2,4-dimethylimidazo[1,5-a]pyrimidine-6-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases, including tuberculosis and cancer.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
作用机制
The mechanism of action of Ethyl2,4-dimethylimidazo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting antimicrobial or anticancer effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
相似化合物的比较
Ethyl2,4-dimethylimidazo[1,5-a]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridines: These compounds have a similar fused bicyclic structure but differ in the position of the nitrogen atoms. They are also known for their diverse biological activities and are used in medicinal chemistry.
Imidazo[1,5-a]pyridines: These compounds share the same core structure but may have different substituents, leading to variations in their chemical and biological properties.
The uniqueness of Ethyl2,4-dimethylimidazo[1,5-a]pyrimidine-6-carboxylate lies in its specific substituents and the resulting chemical reactivity and biological activity. Its ethyl and methyl groups provide distinct steric and electronic effects, influencing its interactions with molecular targets and its overall pharmacological profile.
属性
分子式 |
C11H13N3O2 |
|---|---|
分子量 |
219.24 g/mol |
IUPAC 名称 |
ethyl 2,4-dimethylimidazo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C11H13N3O2/c1-4-16-11(15)10-12-6-9-13-7(2)5-8(3)14(9)10/h5-6H,4H2,1-3H3 |
InChI 键 |
UNWPZGBWVKXRRP-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=NC=C2N1C(=CC(=N2)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


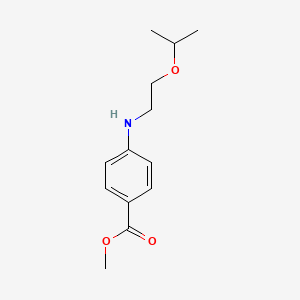
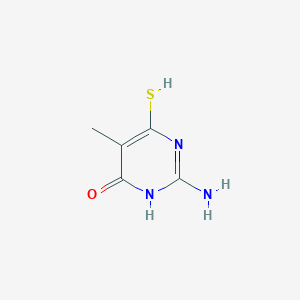
![5-Fluoro-1'-methylspiro[indoline-3,4'-piperidine] dihydrochloride](/img/structure/B13121385.png)
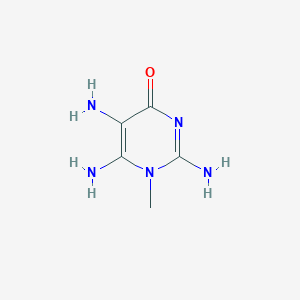
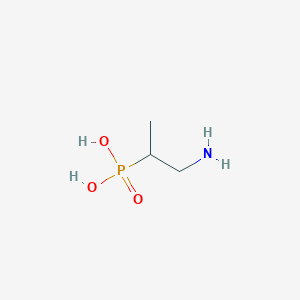
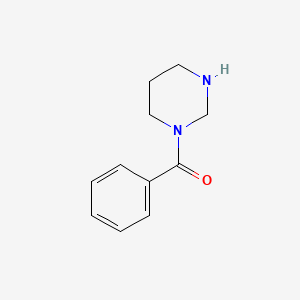
![6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylacetonitrile](/img/structure/B13121399.png)
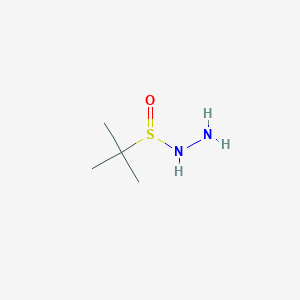
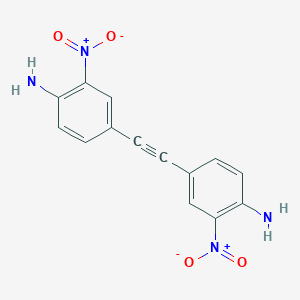
![6-(Hydroxymethyl)-2h-pyrazino[2,3-b][1,4]thiazin-3(4h)-one](/img/structure/B13121417.png)
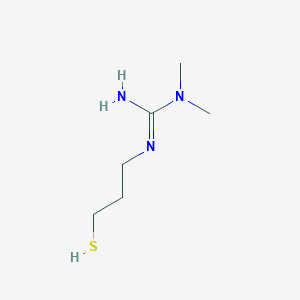
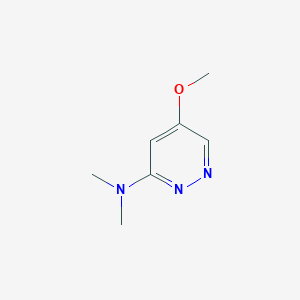
![tert-Butyl 3-broMo-2-(trifluoromethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B13121434.png)

